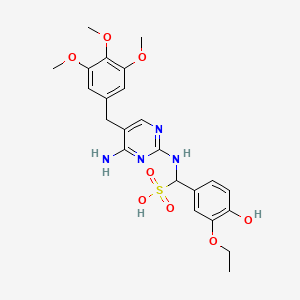
Vaneprim
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vaneprim: is a chemical compound with the molecular formula C23H28N4O8S .
Preparation Methods
Industrial Production Methods: : Industrial production of Vaneprim typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: : Vaneprim undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: : The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry: : In chemistry, Vaneprim is used as a reagent for various synthetic transformations. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable tool for researchers .
Biology: : this compound has been studied for its antibacterial properties, making it a potential candidate for developing new antibiotics. Its ability to inhibit bacterial growth has been demonstrated in laboratory studies .
Medicine: : In medicine, this compound is being explored for its potential therapeutic applications. It has shown promise in treating bacterial infections and is being investigated for its efficacy and safety in clinical trials .
Industry: : this compound is used in the industrial sector for various applications, including the production of antibacterial coatings and materials. Its effectiveness in preventing bacterial contamination makes it valuable for manufacturing processes .
Mechanism of Action
Mechanism: : Vaneprim exerts its antibacterial effects by inhibiting the activity of specific enzymes involved in bacterial cell wall synthesis. This disruption leads to the weakening of the bacterial cell wall and ultimately results in cell death .
Molecular Targets and Pathways: : The primary molecular target of this compound is the enzyme transglutaminase 2 (TGM2), which plays a crucial role in bacterial cell wall synthesis. By inhibiting TGM2, this compound interferes with the normal functioning of bacterial cells, leading to their demise .
Comparison with Similar Compounds
Similar Compounds: : Compounds similar to Vaneprim include other antibacterial agents such as penicillin, cephalosporin, and vancomycin. These compounds also target bacterial cell wall synthesis but differ in their chemical structures and mechanisms of action .
Uniqueness: : this compound’s uniqueness lies in its specific inhibition of transglutaminase 2, which sets it apart from other antibacterial agents. Its distinct chemical structure and mode of action make it a valuable addition to the arsenal of antibacterial compounds .
Properties
CAS No. |
81523-49-1 |
|---|---|
Molecular Formula |
C23H28N4O8S |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
[[4-amino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-yl]amino]-(3-ethoxy-4-hydroxyphenyl)methanesulfonic acid |
InChI |
InChI=1S/C23H28N4O8S/c1-5-35-17-11-14(6-7-16(17)28)22(36(29,30)31)27-23-25-12-15(21(24)26-23)8-13-9-18(32-2)20(34-4)19(10-13)33-3/h6-7,9-12,22,28H,5,8H2,1-4H3,(H,29,30,31)(H3,24,25,26,27) |
InChI Key |
HCHKZQYFQOONNE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C(NC2=NC=C(C(=N2)N)CC3=CC(=C(C(=C3)OC)OC)OC)S(=O)(=O)O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(NC2=NC=C(C(=N2)N)CC3=CC(=C(C(=C3)OC)OC)OC)S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















